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Compound of Interest

Compound Name: 2-Bromo-4-cyclopropylpyridine

CAS No.: 1086381-39-6

Cat. No.: B1520233

Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures

with enhanced pharmacological properties is relentless. Among the vast array of heterocyclic

scaffolds, pyridine derivatives remain a cornerstone in drug design. The strategic introduction

of a cyclopropyl group onto this privileged ring system has emerged as a powerful tactic for

optimizing drug candidates. The cyclopropyl moiety, a small, strained carbocycle, is far from

being a simple aliphatic substituent; its unique stereoelectronic properties can profoundly

influence a molecule's conformation, metabolic stability, and target-binding affinity.[1][2][3]

2-Bromo-4-cyclopropylpyridine stands at the intersection of these two valuable chemical

motifs. It is a versatile synthetic intermediate that offers medicinal chemists a robust platform

for generating diverse libraries of compounds. The bromine atom at the 2-position serves as a

versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions,

while the cyclopropyl group at the 4-position imparts desirable physicochemical characteristics.

[4] The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to

oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical advantage in improving a

drug's pharmacokinetic profile.[5] This guide serves as a comprehensive technical resource for

researchers, scientists, and drug development professionals, detailing the core chemical

properties, reactivity, and strategic applications of 2-Bromo-4-cyclopropylpyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1520233#bc-rfq
https://www.benchchem.com/pdf/Applications_in_medicinal_chemistry_for_cyclopropyl_containing_compounds.pdf
https://www.semanticscholar.org/paper/Pharmaceutical-applications-of-cyclopropyl-a-review-Nemr-Elshaier/519b0317d6a0406c6dd83fa64d0dc0e4cf6fdf01
https://pubmed.ncbi.nlm.nih.gov/41307432/
https://www.benchchem.com/product/b1520233/docs?utm_src=pdf-body#introduction-the-strategic-value-of-the-cyclopropylpyridine-scaffold
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-synthesis-applications-2-bromo-4-methylpyridine-ud
https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups/
https://www.benchchem.com/product/b1520233/docs?utm_src=pdf-body#introduction-the-strategic-value-of-the-cyclopropylpyridine-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520233?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount for its effective use

in synthesis. The data presented below provides a summary of the key physical and

spectroscopic characteristics of 2-Bromo-4-cyclopropylpyridine.

Physical and Chemical Properties
This table summarizes the core identifying and physical properties of the compound.

Property Value Reference

CAS Number 1086381-39-6 [6]

Molecular Formula C₈H₈BrN

Molecular Weight 198.06 g/mol

Appearance
Not specified; likely a liquid or

low-melting solid

Boiling Point

Predicted to be similar to 2-

Bromo-4-methylpyridine (87 °C

/ 10 mmHg)

[7]

Density

Predicted to be similar to 2-

Bromo-4-methylpyridine (1.545

g/mL at 25 °C)

[7]

Spectroscopic Data (Predicted)
While extensive experimental spectra for 2-Bromo-4-cyclopropylpyridine are not widely

published, a reliable prediction can be made based on the analysis of analogous structures like

2-bromo-4-methylpyridine and general spectroscopic principles.[8][9]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals

for the pyridine ring protons and the cyclopropyl protons. The electron-deficient pyridine ring

will shift the ring protons downfield.
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Pyridine Protons (3H): Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm).

The proton at C-6 will likely be the most downfield.

Cyclopropyl Protons (5H): A complex multiplet system in the upfield region (approx. δ 0.5-2.0

ppm) due to the methine proton and the diastereotopic methylene protons of the cyclopropyl

ring.

¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the five pyridine carbons

and the two distinct carbons of the cyclopropyl group.

C-2 (attached to Br): Expected to be significantly downfield (δ ~140-145 ppm).[8]

Other Pyridine Carbons: Signals expected in the range of δ ~120-155 ppm.

Cyclopropyl Carbons: Signals expected in the upfield region (δ ~5-20 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by vibrations of the pyridine

ring and the cyclopropyl group.[10]

Vibration Expected Wavenumber (cm⁻¹)

Aromatic C-H Stretch ~3050

C=C & C=N Ring Stretching ~1570, 1450

C-Br Stretch ~670

Mass Spectrometry (MS): The mass spectrum, likely acquired via Electron Ionization (EI), will

show a characteristic molecular ion peak (M⁺) with an isotopic pattern for bromine (¹⁹Br/⁸¹Br in

a ~1:1 ratio).[8]

Molecular Ion (M⁺): m/z 197/199.

Key Fragments: Loss of Br ([M-Br]⁺) at m/z 118, and other fragments corresponding to the

pyridine and cyclopropyl moieties.

Reactivity and Key Synthetic Transformations
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The synthetic utility of 2-Bromo-4-cyclopropylpyridine is dominated by its reactivity in

transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the electron-deficient C2

position is an excellent substrate for oxidative addition to palladium(0) catalysts, which is the

crucial first step in many of these transformations.[11][12]
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Core synthetic utility of 2-Bromo-4-cyclopropylpyridine.

Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling the aryl bromide with an organoboron compound.[13][14] This reaction is widely used

to synthesize biaryl and heteroaryl-aryl scaffolds, which are common in pharmaceutical agents.

[4]

Causality of Component Selection:

Catalyst: Palladium complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The

choice of catalyst and ligand is critical as the pyridine nitrogen can coordinate to the
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palladium center, potentially inhibiting the catalytic cycle.[14] Ligands like dppf help stabilize

the catalyst and promote efficient coupling.

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the

organic group is transferred from the boronic acid to the palladium center.[15]

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to

dissolve both the organic and inorganic reagents.[13][14]
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Simplified catalytic cycle for the Suzuki-Miyaura reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine 2-
Bromo-4-cyclopropylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base

such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[14]

Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and

water, via syringe.[14]

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress

by TLC or GC-MS.
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Workup: After completion, cool the reaction to room temperature, dilute with an organic

solvent like ethyl acetate, and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds,

enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines.[16][17] This

transformation is invaluable in drug discovery, as the aniline and related motifs are present in a

vast number of biologically active molecules.[18]

Causality of Component Selection:

Catalyst System: This reaction requires a palladium precursor (e.g., Pd₂(dba)₃) and a

specialized phosphine ligand (e.g., Xantphos, RuPhos). The ligand is critical; sterically

hindered, electron-rich ligands facilitate the rate-limiting reductive elimination step that forms

the C-N bond.[17][19]

Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOtBu is required to deprotonate the

amine, allowing it to coordinate to the palladium center.[16]

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching

of the base and catalyst.[20]
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Simplified catalytic cycle for Buchwald-Hartwig amination.

General Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the

palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 8

mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).[20]

Reagent Addition: Add 2-Bromo-4-cyclopropylpyridine (1.0 equiv), the desired amine (1.2

equiv), and the anhydrous solvent (e.g., dioxane).[20]

Reaction: Seal the tube and heat the mixture with stirring (e.g., 100 °C) until the starting

material is consumed, as monitored by TLC or GC-MS.

Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite

to remove palladium residues.
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Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify the crude product by flash column chromatography.[18]

Applications in Medicinal Chemistry and Drug
Discovery
The 2-bromo-4-cyclopropylpyridine scaffold is a valuable building block for synthesizing

compounds across various therapeutic areas. The cyclopropyl group's ability to enhance

metabolic stability and modulate physicochemical properties makes it a desirable feature in

drug design.[1][5]

Case Studies and Therapeutic Areas:

Oncology: Many kinase inhibitors feature substituted pyridine cores. The ability to use 2-
bromo-4-cyclopropylpyridine in Suzuki and Buchwald-Hartwig reactions allows for the

rapid generation of libraries to target kinases like EGFR, MET, and VEGFR.[2][3]

Infectious Diseases: The cyclopropyl group is a key pharmacophore in several anti-infective

agents. For example, the HIV protease inhibitor Simeprevir incorporates a crucial

cyclopropylsulfonamide group.[1] Using 2-bromo-4-cyclopropylpyridine allows for the

incorporation of this beneficial motif into novel antiviral or antibacterial scaffolds.

Central Nervous System (CNS) Disorders: The antidepressant Tranylcypromine features a

cyclopropylamine structure central to its mechanism.[1] The 2-amino-4-cyclopropylpyridine

derivatives, readily synthesized via Buchwald-Hartwig amination, are attractive structures for

developing new CNS-acting agents.[21]

General experimental workflow for cross-coupling reactions.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-4-cyclopropylpyridine is not readily

available, a hazard assessment can be made based on analogous brominated and chlorinated

pyridines.[22][23][24] The compound should be handled with care by trained personnel in a

well-ventilated chemical fume hood.

Expected Hazards:
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Acute Toxicity: Likely toxic if swallowed (H301) and may be fatal in contact with skin (H310).

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[22]

Respiratory: May cause respiratory irritation (H335).

Flammability: May be a combustible liquid (H227).

Recommended Handling Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[23]

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood. Ensure

eyewash stations and safety showers are nearby.[23]

Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash

hands thoroughly after handling.[22]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from heat, sparks, and open flames.

Conclusion
2-Bromo-4-cyclopropylpyridine is a strategically valuable building block for modern organic

synthesis and medicinal chemistry. Its well-defined reactivity, particularly in robust palladium-

catalyzed cross-coupling reactions, provides reliable and efficient pathways to novel and

complex molecular structures. The presence of the cyclopropyl group offers a proven strategy

for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates.

This guide has provided a technical foundation for understanding and utilizing this compound,

from its fundamental properties to its application in the synthesis of next-generation

therapeutics. By leveraging the principles and protocols outlined herein, researchers can

effectively incorporate this versatile intermediate into their drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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